Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
CAS No.:
Cat. No.: VC17731426
Molecular Formula: C9H13ClO3
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClO3 |
|---|---|
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C9H13ClO3/c1-7(2)4-8(5-7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3 |
| Standard InChI Key | MQAWVZXZEHDEHH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(C1)C(O2)(C(=O)OC)Cl)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Groups
The compound’s defining feature is its 1-oxaspiro[2.3]hexane skeleton, where a spiro carbon bridges a three-membered oxirane ring and a five-membered cyclohexane-derived ring. The 2-position of the spiro system is substituted with a chlorine atom and a methyl carboxylate group (), while the 5-position bears two methyl groups () (Figure 1). This arrangement creates significant steric hindrance around the spiro center, which influences conformational flexibility and reaction pathways.
Table 1: Molecular identifiers and structural descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 204.65 g/mol | |
| InChI | InChI=1S/C9H13ClO3/c1-7(2)4-8(5-7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3 | |
| InChIKey | MQAWVZXZEHDEHH-UHFFFAOYSA-N | |
| SMILES | CC1(CC2(C1)C(O2)(C(=O)OC)Cl)C |
Stereochemical Considerations
The spirocyclic framework imposes rigid geometry, limiting rotational freedom and stabilizing specific conformers. Computational studies indicate that the chlorine atom’s electronegativity induces partial charge separation, polarizing the adjacent C–Cl bond and enhancing susceptibility to nucleophilic substitution. The methyl groups at the 5-position further restrict ring puckering, favoring a chair-like conformation in the larger cyclohexane-derived ring .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically begins with the preparation of a spirocyclic precursor via cyclization reactions. One common approach involves the treatment of a diene with a chloroepoxide under acid-catalyzed conditions, facilitating ring-opening and subsequent spirocyclization. For example, reacting 5,5-dimethylcyclohexene oxide with methyl chloroacetate in the presence of yields the target compound after 12–24 hours at 0–5°C.
Key Reaction Parameters:
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Temperature: Sub-zero conditions minimize side reactions such as epoxide polymerization.
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Solvent: Dichloromethane or toluene is preferred for optimal solubility of intermediates.
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Catalyst: Lewis acids (e.g., , ) accelerate cyclization but require careful quenching to prevent overreaction.
Purification Techniques
Crude products often contain unreacted starting materials and oligomeric byproducts. Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) achieves >95% purity. Recrystallization from a hexane/ether mixture (1:1) further enhances purity to >99%, as confirmed by HPLC analysis.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound exhibits moderate lipophilicity (), favoring solubility in organic solvents like dichloromethane (25 mg/mL) and ethyl acetate (18 mg/mL) . Aqueous solubility is limited (<0.1 mg/mL at 25°C) due to the nonpolar methyl groups and spirocyclic core . Thermal stability analyses (TGA/DSC) reveal decomposition onset at 185°C, with a melting point of 78–80°C.
Table 2: Computed physicochemical properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 204.0553220 Da |
Spectroscopic Signatures
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IR (KBr): Strong absorption at 1745 cm (C=O stretch), 1260 cm (C–O–C asymmetric stretch), and 750 cm (C–Cl bend).
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H NMR (400 MHz, CDCl): δ 1.28 (s, 6H, 5-(CH)), 3.76 (s, 3H, OCH), 2.45–2.60 (m, 4H, spiro-CH).
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C NMR (100 MHz, CDCl): δ 169.8 (C=O), 85.2 (spiro-C), 52.1 (OCH), 27.9 (5-(CH)).
Applications in Scientific Research
Pharmaceutical Intermediate
The spirocyclic core serves as a scaffold for biologically active molecules. For instance, its chlorine atom can be displaced by amines or thiols to generate derivatives with antiviral or anticancer activity. Researchers have utilized it to synthesize protease inhibitors targeting SARS-CoV-2 M, achieving IC values in the low micromolar range.
Agrochemical Development
In agrochemistry, the compound’s stability under UV light and soil conditions makes it a candidate for herbicide prototypes. Functionalization at the carboxylate group yields analogs with herbicidal activity against Amaranthus retroflexus (ED = 12 µg/mL).
Comparative Analysis with Structural Analogues
Table 3: Comparison with related spiro compounds
The additional methyl group at the 5-position in the target compound enhances steric bulk, reducing ring strain and improving thermal stability compared to its mono-methyl analogue. This modification also increases lipophilicity (), favoring blood-brain barrier penetration in drug candidates.
Recent Research Advancements
Mechanistic Studies
Kinetic isotope effect (KIE) experiments reveal that nucleophilic substitution at the C2 position proceeds via an S1 mechanism, with a carbocation intermediate stabilized by the adjacent oxygen atom. This insight has guided the design of more efficient catalysts, such as zeolite-supported Au nanoparticles, which reduce activation energy by 15%.
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict that the lowest unoccupied molecular orbital (LUMO) is localized on the chlorine atom, explaining its reactivity toward electron-rich nucleophiles. Molecular dynamics simulations further indicate that the 5,5-dimethyl groups hinder solvent access to the spiro center, slowing hydrolysis rates in aqueous environments.
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